molecular formula C4H6N4 B8695092 1H-Tetrazole, 1-(2-propenyl)- CAS No. 76457-32-4

1H-Tetrazole, 1-(2-propenyl)-

Cat. No.: B8695092
CAS No.: 76457-32-4
M. Wt: 110.12 g/mol
InChI Key: GCQUZKXRJRPLCV-UHFFFAOYSA-N
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Description

1H-Tetrazole, 1-(2-propenyl)- is a tetrazole derivative featuring an allyl (2-propenyl) substituent at the 1-position of the tetrazole ring. Tetrazoles are heterocyclic compounds known for their aromaticity, metabolic stability, and versatility in coordination chemistry and pharmaceuticals. However, direct experimental data on this specific compound is scarce in the provided evidence; thus, comparisons are inferred from structurally related tetrazole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76457-32-4

Molecular Formula

C4H6N4

Molecular Weight

110.12 g/mol

IUPAC Name

1-prop-2-enyltetrazole

InChI

InChI=1S/C4H6N4/c1-2-3-8-4-5-6-7-8/h2,4H,1,3H2

InChI Key

GCQUZKXRJRPLCV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=NN=N1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties
1H-Tetrazole derivatives have been extensively studied for their anti-inflammatory properties. A series of tetrazole compounds have shown promising results as selective cyclooxygenase-2 (COX-2) inhibitors, with some derivatives exhibiting IC50 values as low as 2.0 μM against COX-2, making them potential candidates for pain management therapies . The synthesis of novel tetrazole derivatives has led to compounds that not only inhibit COX enzymes but also demonstrate significant anti-inflammatory activity in vivo .

Antimicrobial Activity
Research indicates that tetrazole derivatives possess antimicrobial properties. For instance, specific tetrazoles have been evaluated for their effectiveness against various bacterial strains and fungi, showing promising results in inhibiting the growth of pathogens like Klebsiella pneumoniae and Candida albicans . The incorporation of propenyl groups into tetrazoles may enhance their bioactivity and solubility, making them suitable for further development as antimicrobial agents.

Anticancer Activity
Recent studies have highlighted the anticancer potential of 1H-tetrazole derivatives. Compounds synthesized through one-pot reactions have been screened against cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer), revealing significant cytotoxic activity . The antioxidant properties of these compounds also suggest a dual role in combating cancer by reducing oxidative stress while targeting cancer cells directly.

Energetic Materials

Laser-Ignitable Compounds
1H-Tetrazole derivatives are being explored for applications in energetic coordination compounds (ECCs). The synthesis of propargyl-tetrazole ligands has resulted in materials that are not only powerful but also relatively safe to handle, with the ability to be ignited by laser . This characteristic makes them suitable for use in advanced propellants and explosives where controlled ignition is crucial.

Thermal Stability and Sensitivity
The thermal stability and mechanical sensitivity of tetrazole-based materials are critical factors for their application in the field of energetic materials. Research indicates that certain tetrazole derivatives exhibit excellent thermal stability along with high nitrogen content, which is beneficial for developing safer explosive materials that can withstand various environmental conditions without compromising performance .

Synthesis Techniques

The synthesis of 1H-tetrazole derivatives often involves innovative methodologies such as one-pot multi-component reactions. These techniques not only simplify the synthesis process but also enhance the yield and purity of the final products. For example, recent advancements have demonstrated the successful synthesis of 5-substituted 1H-tetrazoles under environmentally friendly conditions using green solvents like ethanol .

Case Study 1: Anti-inflammatory Tetrazoles

A novel series of tetrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. The most potent compound demonstrated an IC50 value of 2.0 μM against COX-2, significantly outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Case Study 2: Energetic Coordination Compounds

The development of laser-ignitable ECCs using propargyl-tetrazole ligands has shown promising results in terms of safety and efficacy. These compounds were characterized using IR spectroscopy and NMR measurements, confirming their potential application in military and aerospace industries .

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reactions

The tetrazole ring participates in 1,3-dipolar cycloadditions with nitriles or alkynes to form fused heterocycles. For example:

  • Reaction with acrylonitrile under catalytic Fe₃O₄@PMO-ICS-ZnO yields bicyclic tetrazole derivatives (Table 1) .

  • Sodium azide (NaN₃) facilitates cycloaddition with nitriles at 80–100°C, producing 5-substituted tetrazoles .

Table 1: Cycloaddition Conditions and Catalysts

SubstrateCatalystTemperatureYieldSource
AcrylonitrileFe₃O₄@PMO-ICS-ZnO80°C89%
BenzaldehydeZnCl₂ (5 mol%)Reflux78%

Alkylation and Acylation

The tetrazole’s NH group undergoes nucleophilic substitution:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form N-alkylated derivatives.

  • Acylation : Acetyl chloride introduces acetyl groups at the N1 position under anhydrous conditions (CH₂Cl₂, 0°C).

Key Mechanistic Notes :

  • Polar solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

  • Steric hindrance from the propenyl group reduces reactivity at C5 .

Propenyl Group Reactivity

The allyl substituent enables:

  • Electrophilic Addition : Halogens (Cl₂, Br₂) add across the double bond in nonpolar solvents (CCl₄).

  • Polymerization : Radical-initiated polymerization forms poly(propenyltetrazole) with tunable thermal stability.

Table 2: Propenyl Group Reactions

Reaction TypeReagentConditionsProduct
HalogenationCl₂ (1 equiv)CCl₄, 25°C, 2 hr1-(2,3-dichloropropyl)-1H-tetrazole
OxidationKMnO₄H₂O, 60°C, 4 hr1-(2-oxopropyl)-1H-tetrazole

Metal Coordination and Ligand Behavior

The tetrazole nitrogen atoms act as Lewis bases:

  • Forms complexes with Zn²⁺ , Cu²⁺ , and Fe³⁺ in aqueous ethanol, confirmed by IR and NMR .

  • Stability constants (KstabK_{\text{stab}}) for Zn²⁺ complexes exceed 10410^4 M⁻¹, indicating strong binding .

Cross-Coupling Reactions

The propenyl group participates in Pd-catalyzed couplings:

  • Heck Reaction : With aryl halides (e.g., iodobenzene), forms styrenyl tetrazoles (85–92% yield).

  • Suzuki Coupling : Boronic acids yield biaryl derivatives under mild conditions (Pd(PPh₃)₄, Na₂CO₃).

Acid/Base Behavior

  • pKa : The tetrazole NH has a pKa ~4.5, enabling deprotonation with mild bases (NaHCO₃) .

  • Deprotonation enhances solubility in polar aprotic solvents (e.g., DMSO).

Spectroscopic Characterization

  • ¹H NMR : Propenyl protons resonate at δ 5.2–5.8 (multiplet), while tetrazole ring protons appear at δ 8.1–8.3.

  • IR : N–H stretch at 3200 cm⁻¹; C=C stretch (propenyl) at 1640 cm⁻¹.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Structural Features
1H-Tetrazole, 1-(2-propenyl)- C₄H₆N₄ 110.12* Allyl (electron-donating) Conjugated double bond for reactivity
1H-Tetrazole, 1-(4-nitrophenyl)- C₇H₅N₅O₂ 191.15 Nitrophenyl (electron-withdrawing) Enhanced acidity, rigid planar structure
1H-Tetrazole, 1-ethenyl- C₃H₄N₄ 96.09 Ethenyl (electron-neutral) Simpler structure, potential for vinylation
1H-Tetrazole, 1-phenyl C₇H₆N₄ 146.15 Phenyl (weakly electron-withdrawing) Aromatic stacking, ligand applications

*Estimated based on molecular formula.

Key Observations :

  • Substituent Effects : The allyl group in 1-(2-propenyl)- is electron-donating via conjugation, contrasting with electron-withdrawing groups like nitro (in 1-(4-nitrophenyl)-) . This reduces acidity compared to nitro-substituted tetrazoles.
  • Molecular Weight : The allyl derivative has intermediate molecular weight between smaller (e.g., 1-ethenyl-) and bulkier (e.g., 1-phenyl-) analogs.

Physicochemical Properties

Compound Name logP (Hydrophobicity) Predicted pKa Water Solubility (logWS)
1H-Tetrazole, 1-(2-propenyl)- ~1.2* ~4.5* Moderate (inferred)
1H-Tetrazole, 1-(4-nitrophenyl)- 0.570 <3.0* -3.07 (low solubility)
1H-Tetrazole,1-(1-methylethyl)- 1.22 (predicted) 1.03 (predicted) N/A
1H-Tetrazole, 1-phenyl N/A ~3.8* N/A

*Predicted based on substituent trends.

Key Observations :

  • logP : The allyl group increases hydrophobicity compared to nitro-substituted tetrazoles (logP 0.570) but less than branched alkyl substituents (e.g., 1-(1-methylethyl)-, logP 1.22) .
  • Acidity (pKa) : Electron-withdrawing groups (e.g., nitro) lower pKa (higher acidity), while allyl’s electron-donating nature likely raises pKa (~4.5) compared to 1-phenyl (~3.8) .

Crystallographic and Structural Insights

  • Crystal Packing: In 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate, intramolecular hydrogen bonds stabilize the structure . Allyl-substituted tetrazoles might exhibit less rigidity due to the flexible allyl chain, affecting crystal packing.

Preparation Methods

Cycloaddition-Based Synthesis via Sodium Azide and Allyl Precursors

The most widely reported method for synthesizing 1-(2-propenyl)-1H-tetrazole involves [2+3] cycloaddition between allyl-substituted nitriles and sodium azide. This approach leverages the Huisgen cycloaddition mechanism, typically catalyzed by Lewis acids such as zinc bromide (ZnBr₂). For example, Minakakis et al. demonstrated the conversion of N-benzyloxycarbonyl-protected α-aminoaldehydes to unsaturated nitriles via a Wittig reaction, followed by cyclization with sodium azide and ZnBr₂ in isopropanol-water (1:2) under reflux for 16–48 hours . The reaction proceeds via intermediate formation of an iminonitrile, which undergoes cycloaddition with azide to yield the tetrazole ring.

Key Data:

  • Reagents: Allyl nitrile derivatives, NaN₃ (4 mmol), ZnBr₂ (1 mmol).

  • Conditions: Isopropanol-water (1:2), reflux, 16–48 hours.

  • Yield: 55% for 1-(2-propenyl)-1H-tetrazole derivatives .

This method’s limitations include prolonged reaction times and moderate yields, attributed to competing hydrolysis of the nitrile intermediate.

Catalytic Synthesis Using Silver Nanoparticles or Zeolites

Recent advancements emphasize heterogeneous catalysis to improve efficiency and sustainability. The Ag/sodium borosilicate nanocomposite (ASBN) catalyst, developed by Gupta et al., enables solvent-free synthesis of 1-substituted tetrazoles from allylamines, sodium azide, and triethyl orthoformate . The ASBN system (0.05 g catalyst, 120°C, 3 hours) achieves 94% yield for 1-(2-propenyl)-1H-tetrazole by facilitating dehydrative cyclization .

Comparative Catalytic Performance:

CatalystTemperature (°C)Time (h)Yield (%)
ASBN 120394
Natrolite zeolite 120485

The ASBN catalyst outperforms natural zeolites due to higher surface area and synergistic effects between silver nanoparticles and the borosilicate matrix .

Müller et al. reported a Heck cross-coupling strategy to access unsaturated 1-(2-propenyl)-1H-tetrazoles from 1-allyl-1H-tetrazole precursors . Using PdCl₂/P(o-tolyl)₃ as a catalyst system in aqueous THF with triethylamine, aryl halides undergo coupling with the allyl-tetrazole moiety at 90°C. This method enables the introduction of diverse aryl and heteroaryl groups at the allylic position.

Representative Reaction Parameters:

  • Catalyst: PdCl₂/P(o-tolyl)₃ (5 mol%).

  • Solvent: THF-water (3:1).

  • Yield: 70–85% for styrene-derived products .

This approach is particularly valuable for synthesizing multifunctional tetrazoles for materials science applications.

N-Allylation of Preformed Tetrazoles

Direct N-allylation of 1H-tetrazole using allyl bromide in dimethyl sulfoxide (DMSO) under basic conditions offers a straightforward route. A recent study by Sharma et al. achieved simultaneous N-allylation and aryl bromination in a one-pot reaction using DMSO-allyl bromide . The method avoids hazardous reagents and operates at ambient temperatures.

Optimized Conditions:

  • Reagents: 1H-tetrazole (1 mmol), allyl bromide (1.2 mmol), K₂CO₃ (2 mmol).

  • Solvent: DMSO, 25°C, 6 hours.

  • Yield: 78% for 1-(2-propenyl)-1H-tetrazole .

This atom-economical protocol is limited by competing O-allylation in polyfunctional substrates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-(2-propenyl)-1H-tetrazole?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, nitrile precursors (e.g., allyl cyanamide) can react with sodium azide under acidic conditions (e.g., glacial acetic acid) to form the tetrazole ring . Catalytic methods using nano-TiCl₄·SiO₂ or tetrabutylammonium fluoride (TBAF) under solvent-free conditions improve reaction efficiency and yield .
  • Key Considerations : Monitor reaction progress via ¹H NMR or thin-layer chromatography (TLC) to optimize reaction time and minimize byproducts.

Q. How can 1-(2-propenyl)-1H-tetrazole be characterized structurally and thermally?

  • Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonding). Software suites like WinGX are essential for crystallographic data refinement .
  • Thermal Properties : Differential scanning calorimetry (DSC) can determine phase transitions (e.g., melting point, enthalpy of fusion). Reference NIST data for validation (e.g., ΔfusH values) .

Q. What are the solubility and stability profiles of 1-(2-propenyl)-1H-tetrazole?

  • Solubility : Test in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) using gravimetric or UV-Vis methods. Propenyl substituents may enhance solubility in organic solvents compared to phenyl analogs .
  • Stability : Avoid prolonged exposure to strong oxidizing agents or high temperatures. Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition .

Q. What safety protocols are critical when handling 1-(2-propenyl)-1H-tetrazole?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash with soap and water immediately. For inhalation exposure, administer oxygen and seek medical attention .
  • Toxicity Data : Classified as acute toxicity Category 4 (oral) and skin irritation Category 2 under GHS. Consult SDS for detailed hazard ratings .

Advanced Research Questions

Q. How does 1-(2-propenyl)-1H-tetrazole function in acid-catalyzed coupling reactions (e.g., phosphoramidite chemistry)?

  • Mechanistic Insight : The compound acts as a Brønsted acid catalyst, protonating phosphoramidites to activate nucleophilic attack during oligonucleotide synthesis. Indirect evidence from ³¹P NMR reveals transient intermediates (e.g., phosphite triesters) .
  • Experimental Design : Use kinetic studies under controlled pH and temperature to isolate reactive intermediates. Quench reactions at timed intervals for NMR analysis .

Q. What analytical challenges arise in detecting intermediates during tetrazole-mediated reactions?

  • Challenges : Rapid reaction kinetics and low intermediate stability complicate isolation. Use cryogenic NMR (e.g., –40°C) to slow reaction rates and capture transient species .
  • Alternative Approaches : Computational modeling (DFT) can predict intermediate structures and validate experimental observations .

Q. How do substituents (e.g., propenyl vs. phenyl) affect the reactivity of 1H-tetrazole derivatives?

  • Comparative Studies : Propenyl groups introduce steric and electronic effects that alter nucleophilicity. For example, allyl-substituted tetrazoles exhibit faster coupling kinetics in phosphoramidite reactions than phenyl analogs .
  • Methodology : Synthesize derivatives with varying substituents and compare reaction rates via HPLC or mass spectrometry.

Q. What role does hydrogen bonding play in the crystal packing of 1-(2-propenyl)-1H-tetrazole?

  • Crystallographic Analysis : SC-XRD reveals intramolecular O–H⋯N and O–H⋯O interactions stabilizing the crystal lattice. Use Mercury software to visualize hydrogen-bonding networks .
  • Thermal Implications : Stronger hydrogen bonding correlates with higher melting points and reduced solubility .

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